2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine
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Overview
Description
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of aniline derivatives with dialkyl carbodiimides and bis(imidoyl) chlorides. This tandem reaction leads to the formation of functionalized imidazolidines in moderate to good yields . The reaction conditions often include the use of copper (II) oxide nanoparticles as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction could produce imidazolidine hydrides. Substitution reactions can lead to various substituted imidazolidine derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2,4-Dichlorophenyl)-1,3-diphenylimidazolidine is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its combination of 2-(2,4-dichlorophenyl) and 1,3-diphenyl groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
73941-40-9 |
---|---|
Molecular Formula |
C21H18Cl2N2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C21H18Cl2N2/c22-16-11-12-19(20(23)15-16)21-24(17-7-3-1-4-8-17)13-14-25(21)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2 |
InChI Key |
SGUVQQFJLSWRMY-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Key on ui other cas no. |
73941-40-9 |
Origin of Product |
United States |
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